Mechanism of action of (S)-Desfluoro Citalopram Hydrobromide in SERT inhibition
Mechanism of action of (S)-Desfluoro Citalopram Hydrobromide in SERT inhibition
An In-Depth Technical Guide to the Mechanism of Action of (S)-Desfluoro Citalopram Hydrobromide in SERT Inhibition
Executive Summary
This technical guide provides a comprehensive exploration of the putative mechanism of action of (S)-Desfluoro Citalopram Hydrobromide, a structural analogue of the well-characterized selective serotonin reuptake inhibitor (SSRI), escitalopram. Grounded in the extensive body of research on escitalopram, this document elucidates the intricate molecular interactions with the human serotonin transporter (SERT). We delve into the dual-binding model of orthosteric and allosteric inhibition, the critical role of ion gradients in the transport cycle, and the conformational changes that underpin SERT function. This guide is designed to be a definitive resource, offering not only deep mechanistic insights but also detailed, field-proven experimental protocols for the empirical validation of this and other novel SERT inhibitors.
The Serotonin Transporter (SERT): A Premier Therapeutic Target
The human serotonin transporter (SERT, or SLC6A4) is an integral membrane protein that plays a pivotal role in regulating serotonergic neurotransmission.[1][2] Located on the presynaptic membrane of serotonergic neurons, its primary function is to clear serotonin (5-hydroxytryptamine, 5-HT) from the synaptic cleft, thereby terminating the neurotransmitter's signal.[3] This reuptake process is crucial for maintaining serotonin homeostasis, and its dysregulation is implicated in numerous psychiatric disorders, most notably major depressive disorder and anxiety disorders.[1]
SERT belongs to the Neurotransmitter:Sodium:Symporter (NSS) family and utilizes the electrochemical gradients of sodium (Na+) and chloride (Cl−) to drive the energetically unfavorable transport of serotonin back into the presynaptic neuron.[4][5] This mechanism makes SERT a prime target for therapeutic intervention. SSRIs, such as citalopram and its active S-enantiomer, escitalopram, are cornerstone treatments for depression that function by blocking this reuptake process.[6][7] (S)-Desfluoro Citalopram, as a close structural analogue of escitalopram, is hypothesized to share this fundamental mechanism of action.
The SERT Transport Cycle: An Ion-Dependent Conformational Dance
Understanding the mechanism of any SERT inhibitor requires a firm grasp of the transporter's native function. The transport of a single serotonin molecule is a highly orchestrated process involving the binding and release of several ions and significant conformational shifts in the protein structure.
The currently accepted model proceeds as follows[4]:
-
Outward-Open State: The cycle begins with SERT in an outward-facing conformation, open to the synaptic cleft.
-
Ion and Substrate Binding: A sodium ion (Na+) binds to its site (Na1), which increases the affinity for serotonin. Serotonin then binds to the central, orthosteric site (S1). Following serotonin binding, a chloride ion (Cl−) binds.[2][4]
-
Occlusion and Conformational Shift: The binding of Na+, serotonin, and Cl− induces a major conformational change, causing the transporter to close its extracellular gate and become occluded.[2][8] It then transitions to an inward-facing conformation.
-
Release into the Cytoplasm: Once facing the cytoplasm, serotonin, Na+, and Cl− are released from the transporter.
-
Reorientation: The binding of an intracellular potassium ion (K+) facilitates the reorientation of the empty transporter back to its outward-facing state, releasing K+ into the extracellular space and completing the cycle.[4]
This intricate cycle is the dynamic process that (S)-Desfluoro Citalopram is expected to interrupt.
Caption: The ion-dependent transport cycle of the Serotonin Transporter (SERT).
The Dual Mechanism of SERT Inhibition by Citalopram Analogues
The inhibitory action of escitalopram, and putatively (S)-Desfluoro Citalopram, is more sophisticated than simple competitive blockade. It involves interactions at two distinct sites on the transporter.[1][6][9]
Orthosteric Inhibition at the Central Site (S1)
Like serotonin itself, the primary binding site for (S)-Desfluoro Citalopram is the central, or orthosteric, site (S1) .[3][10] This high-affinity binding pocket is located deep within the protein, halfway across the membrane, at the same location where serotonin binds.[8][11]
By occupying the S1 site, the inhibitor physically prevents serotonin from binding, thus acting as a competitive inhibitor of transport.[3][8] This binding locks the transporter in an outward-open conformation, effectively stalling the transport cycle and preventing the reuptake of serotonin from the synapse.[8][11][12] The consequence is an increase in the concentration and dwell time of serotonin in the synaptic cleft, leading to enhanced postsynaptic receptor activation.
Allosteric Modulation at the Vestibular Site (S2)
A distinguishing feature of escitalopram is its ability to also bind to a second, lower-affinity allosteric site (S2) .[1][6][9] This site is located in the extracellular vestibule of the transporter, near the entrance to the central binding pocket.[11]
Binding of a second molecule to the S2 site does not directly block transport. Instead, it acts as a modulator, inducing a conformational change that "latches" the inhibitor bound at the primary S1 site more tightly.[1][9] This allosteric interaction significantly decreases the dissociation rate (k_off) of the orthosteric-bound inhibitor.[6] The practical effect is a more sustained and complete blockade of SERT at a given concentration.[13] The R-enantiomer of citalopram can bind to this allosteric site and negatively interfere with the binding of escitalopram, providing a rationale for the superior efficacy of the pure S-enantiomer, escitalopram.[6][13]
Caption: Dual binding mechanism of a citalopram analogue at SERT.
The Role of the Desfluoro Moiety: A Structural-Activity Perspective
The parent molecule, escitalopram, possesses a fluorine atom on its phenyl ring. The removal of this atom in (S)-Desfluoro Citalopram is the sole structural modification. While direct experimental data for this specific analogue is not prevalent in peer-reviewed literature, we can infer potential consequences based on structure-activity relationships. The fluorine atom contributes to the electronic and hydrophobic properties of the molecule. Its absence will alter the local electron density and may change how the phenyl ring interacts with hydrophobic residues within the S1 binding pocket. This could lead to a change in binding affinity (Ki) and potentially alter its selectivity profile for SERT over other monoamine transporters (e.g., for dopamine and norepinephrine). Empirical determination of these parameters is therefore essential.
Experimental Methodologies for Characterization
To definitively characterize the inhibitory profile of (S)-Desfluoro Citalopram, a series of well-established in vitro and in vivo assays must be performed. The following sections provide detailed, self-validating protocols.
In Vitro Characterization: Affinity and Functional Potency
A. Radioligand Binding Assays: Determining Binding Affinity (Ki)
This assay quantifies the affinity of a test compound for the transporter by measuring its ability to compete with a radiolabeled ligand.[14][15]
Experimental Protocol:
-
Membrane Preparation:
-
Culture HEK293 cells stably expressing the human SERT (hSERT).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, pH 7.4) using a Dounce or polytron homogenizer.
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and debris.[16]
-
Pellet the membranes from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).[16]
-
Wash the membrane pellet by resuspending in fresh buffer and re-centrifuging.
-
Resuspend the final pellet in assay buffer. Determine protein concentration using a standard method like the BCA assay.
-
-
Competitive Binding Assay:
-
Set up the assay in a 96-well plate. Each well will have a final volume of 250 µL.
-
Total Binding Wells: Add 50 µL of a radioligand (e.g., [³H]-Citalopram at a concentration near its Kd), 50 µL of assay buffer, and 150 µL of the membrane preparation.
-
Non-Specific Binding (NSB) Wells: Add 50 µL of radioligand, 50 µL of a high concentration of a known non-labeled SERT blocker (e.g., 10 µM Paroxetine) to saturate all specific binding sites, and 150 µL of membranes.[17]
-
Competition Wells: Add 50 µL of radioligand, 50 µL of (S)-Desfluoro Citalopram at various concentrations (e.g., 10⁻¹¹ to 10⁻⁵ M serial dilutions), and 150 µL of membranes.
-
Incubate the plate for 60-90 minutes at room temperature or 30°C with gentle agitation to reach equilibrium.[16]
-
-
Filtration and Counting:
-
Rapidly terminate the binding reaction by vacuum filtering the contents of each well through a glass fiber filter (e.g., Whatman GF/B), pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding.[16]
-
Quickly wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the percentage of specific binding against the log concentration of (S)-Desfluoro Citalopram.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific radioligand binding).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[16]
-
Caption: Workflow for a competitive radioligand binding assay.
B. Serotonin Uptake Assays: Determining Functional Potency (IC₅₀)
This functional assay measures the ability of a compound to inhibit the actual transport of serotonin into cells or synaptosomes.[18]
Experimental Protocol:
-
Synaptosome Preparation (Alternative: hSERT-expressing cells):
-
Euthanize a rodent (e.g., rat) and rapidly dissect the brain region of interest (e.g., striatum or cortex).[19]
-
Homogenize the tissue in ice-cold 0.32 M sucrose solution.[20]
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove larger debris.
-
Centrifuge the resulting supernatant at a higher speed (e.g., 20,000 x g) to pellet the crude synaptosome fraction (P2).[20]
-
Resuspend the synaptosome pellet in a physiological buffer (e.g., Krebs-Ringer buffer).
-
-
Uptake Inhibition Assay:
-
Aliquot the synaptosome suspension into tubes.
-
Pre-incubate the synaptosomes for 10-15 minutes at 37°C with various concentrations of (S)-Desfluoro Citalopram or vehicle.
-
Initiate the uptake reaction by adding a fixed concentration of [³H]-Serotonin (e.g., 10-20 nM).
-
Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes) within the linear range of transport.
-
Terminate the uptake by rapid vacuum filtration through glass fiber filters, followed by immediate washing with ice-cold buffer to remove external radioactivity.[19]
-
Determine non-specific uptake in parallel samples incubated with a saturating concentration of a known SERT inhibitor (e.g., 10 µM Paroxetine) or by conducting the assay at 4°C.
-
-
Quantification and Analysis:
-
Measure the radioactivity trapped inside the synaptosomes on the filters using a scintillation counter.
-
Calculate the specific uptake at each drug concentration.
-
Plot the percentage of inhibition of specific uptake versus the log concentration of (S)-Desfluoro Citalopram.
-
Fit the data to determine the IC₅₀ value, representing the concentration that inhibits 50% of serotonin transport.
-
| Parameter | Escitalopram (Reference Values) | (S)-Desfluoro Citalopram (Expected) |
| SERT Binding Affinity (Ki) | ~1-2 nM[21] | To be determined. May be slightly higher or lower based on altered ring interactions. |
| 5-HT Uptake Inhibition (IC₅₀) | ~2-5 nM[22] | To be determined. Should correlate with binding affinity. |
| Selectivity (vs. DAT/NET) | High (>1000-fold) | To be determined. A key parameter to assess potential off-target effects. |
| Table 1: Representative binding and functional data for Escitalopram and expected parameters for investigation for its desfluoro analogue. |
In Vivo Assessment: Quantifying Effects on Brain Neurochemistry
In Vivo Microdialysis: Measuring Extracellular Serotonin Levels
This technique allows for the direct measurement of neurotransmitter levels in the brain of a freely moving animal, providing the most physiologically relevant assessment of a SERT inhibitor's efficacy.[23][24]
Experimental Protocol:
-
Surgical Implantation:
-
Anesthetize a rat or mouse and place it in a stereotaxic frame.
-
Implant a guide cannula stereotaxically, targeting a brain region rich in serotonergic innervation, such as the prefrontal cortex or striatum.[24]
-
Secure the cannula to the skull with dental cement and allow the animal to recover for several days.
-
-
Microdialysis Procedure:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula into the target brain region.
-
Continuously perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1-2 µL/min).[23]
-
Allow the system to stabilize for a baseline period (e.g., 2-3 hours), collecting dialysate samples at regular intervals (e.g., every 20 minutes).
-
-
Drug Administration and Sampling:
-
Administer (S)-Desfluoro Citalopram Hydrobromide (e.g., via intraperitoneal injection or through the dialysis probe).
-
Continue to collect dialysate samples for several hours post-administration to monitor the time course of the drug's effect.
-
-
Sample Analysis:
-
Analyze the serotonin concentration in each dialysate sample using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[23][25] This technique provides the necessary sensitivity to detect the low nanomolar concentrations of serotonin in the dialysate.
-
The collected samples are injected into the HPLC system, where serotonin is separated from other neurochemicals on a reverse-phase column and then oxidized at an electrode, generating a current that is proportional to its concentration.
-
-
Data Interpretation:
-
Quantify the serotonin concentration in each sample against a standard curve.
-
Express the results as a percentage change from the average baseline concentration. A successful SERT inhibitor like escitalopram typically causes a several-hundred-percent increase in extracellular serotonin levels.
-
Caption: Experimental workflow for in vivo microdialysis.
Conclusion
Based on its direct structural relationship to escitalopram, (S)-Desfluoro Citalopram Hydrobromide is strongly predicted to function as a potent and selective serotonin transporter inhibitor. Its mechanism of action is expected to be a dual one: competitive, orthosteric inhibition at the central S1 site, which is stabilized and prolonged by allosteric modulation at the S2 site. The absence of the fluoro group represents a subtle but important structural modification that necessitates a full experimental characterization to determine its precise affinity, potency, and selectivity. The in-depth protocols provided in this guide offer a robust framework for researchers to empirically validate this mechanism and rigorously define the pharmacological profile of this novel compound, paving the way for its potential development as a next-generation therapeutic agent.
References
- Mechanism of Action of the Serotonin Transporter. (n.d.). Google Vertex AI Search.
- Sánchez, C., et al. (2012). Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action. PubMed.
- Zhang, Y., et al. (2022). Molecular Mechanism for the Allosteric Inhibition of the Human Serotonin Transporter by Antidepressant Escitalopram. ACS Chemical Neuroscience.
- Yoshimoto, K., Komura, S., & Fujita, T. (1988). A Method of In Vivo Simultaneous Measurements of Dopamine, Serotonin and Their Metabolites Using Intracerebral Microdialysis. Hiroshima Journal of Medical Sciences.
-
Zhang, Y., et al. (2022). Molecular Mechanism for the Allosteric Inhibition of the Human Serotonin Transporter by Antidepressant Escitalopram. ACS Publications. Retrieved from [Link]
-
Andreasen, J. T., et al. (2013). The interaction of escitalopram and R-citalopram at the human serotonin transporter investigated in the mouse. Psychopharmacology. Retrieved from [Link]
-
Coleman, J. A., et al. (2017). Mapping the Binding Site for Escitalopram and Paroxetine in the Human Serotonin Transporter Using Genetically Encoded Photo-Cross-Linkers. ACS Publications. Retrieved from [Link]
-
Henry, L. K., et al. (2016). The Role of Chloride Ions in Serotonin Transport. PMC. Retrieved from [Link]
-
Hasenhuett, M., et al. (2019). Serotonin transport in the 21st century. Journal of General Physiology. Retrieved from [Link]
-
Zhang, Y. W., & Rudnick, G. (2009). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Neuroscience. Retrieved from [Link]
-
Henry, L. K., et al. (2016). The Role of Chloride Ions in Serotonin Transport. PubMed. Retrieved from [Link]
-
Jones, S. R., & Garris, P. A. (2007). Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. Electrochemical Methods for Neuroscience. Retrieved from [Link]
-
Li, Y., et al. (2013). In Vivo Monitoring of Serotonin in the Striatum of Freely Moving Rats with One Minute Temporal Resolution by Online Microdialysis–Capillary High-Performance Liquid Chromatography at Elevated Temperature and Pressure. Analytical Chemistry. Retrieved from [Link]
-
Plenge, P., et al. (2022). Dynamic extracellular vestibule of human SERT: Unveiling druggable potential with high-affinity allosteric inhibitors. Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Daws, L. C., et al. (2009). Physiologically Relevant Changes in Serotonin Resolved by Fast Microdialysis. PMC. Retrieved from [Link]
-
Mnie-Filali, O., et al. (2011). Protein Kinases Alter the Allosteric Modulation of the Serotonin Transporter In Vivo and In Vitro. Basic & Clinical Pharmacology & Toxicology. Retrieved from [Link]
-
S-Kristensen, A., et al. (2015). Substrate and Inhibitor-Specific Conformational Changes in the Human Serotonin Transporter Revealed by Voltage-Clamp Fluorometry. PubMed. Retrieved from [Link]
-
Yoshimoto, K., Komura, S., & Fujita, T. (1988). A method of in vivo simultaneous measurements of dopamine, serotonin and their metabolites using intracerebral microdialysis system. PubMed. Retrieved from [Link]
-
Ramamoorthy, S., & Blakely, R. D. (2016). Control of serotonin transporter phosphorylation by conformational state. PNAS. Retrieved from [Link]
-
Allosteric serotonin reuptake inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
-
Cheng, M. H., & Chen, J. (2022). Determining Ligand and Ion-Induced Conformational Changes in Serotonin Transporter with Its Fluorescent Substrates. International Journal of Molecular Sciences. Retrieved from [Link]
-
Wells, S. S., et al. (2024). Microdialysis coupled with droplet microfluidics and mass spectrometry for determination of neurotransmitters in vivo with high temporal resolution. Analyst. Retrieved from [Link]
-
Coleman, J. A., & Gouaux, E. (2020). Chemical and structural investigation of the paroxetine-human serotonin transporter complex. eLife. Retrieved from [Link]
-
Koldsø, H., et al. (2023). Structures and membrane interactions of native serotonin transporter in complexes with psychostimulants. PNAS. Retrieved from [Link]
-
Rothman, R. B., et al. (n.d.). In vitro characterization of the monoamine transporter affinities and potencies of a series of 3-(naphthalen-2-yl) and 3-(anthracen-2-yl) analogues of bupropion. LJMU Research Online. Retrieved from [Link]
-
Chen, F., et al. (2005). The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors. PubMed. Retrieved from [Link]
-
Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Kenny, B. A., et al. (2018). Citalopram inhibits platelet function independently of SERT-mediated 5-HT transport. Scientific Reports. Retrieved from [Link]
-
Desfluoro Citalopram Oxalate. (n.d.). SynZeal. Retrieved from [Link]
-
Grasso, M., et al. (2023). Synaptosomes: A Functional Tool for Studying Neuroinflammation. MDPI. Retrieved from [Link]
-
Larsen, M. B., et al. (2011). Dopamine Transport by the Serotonin Transporter: A Mechanistically Distinct Mode of Substrate Translocation. Journal of Neuroscience. Retrieved from [Link]
-
Mab-H, A. A., et al. (2012). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Radioligand Binding Assay. (n.d.). Oncodesign Services. Retrieved from [Link]
-
Gordon, A. K., & Watts, V. J. (2024). Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. Methods in Molecular Biology. Retrieved from [Link]
-
Andersen, J., et al. (2010). Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter. Journal of Biological Chemistry. Retrieved from [Link]
-
Kenny, B. A., et al. (2018). Citalopram inhibits platelet function independently of SERT-mediated 5-HT transport. Scientific Reports. Retrieved from [Link]
-
Selective Inhibition of the Serotonin Transporter in the Treatment of Depression: Sertraline, Fluoxetine and Citalopram. (n.d.). Drug Discovery. Retrieved from [Link]
-
Desfluoro Citalopram. (n.d.). Pharmaffiliates. Retrieved from [Link]
-
Radioligand Binding Methods for Membrane Preparations and Intact Cells. (n.d.). Current Protocols in Pharmacology. Retrieved from [Link]
-
Plenge, P., et al. (2005). and low-affinity binding of S-citalopram to the human serotonin transporter mutated at 20 putatively important amino acid positions. PubMed. Retrieved from [Link]
-
Coleman, J. A., et al. (2016). X-ray structure of the ts3 human serotonin transporter complexed with s-citalopram at the central site and Br-citalopram at the allosteric site. RCSB PDB. Retrieved from [Link]
-
Characterization of an allosteric citalopram-binding site at the serotonin transporter. (n.d.). ResearchGate. Retrieved from [Link]
-
What are the affinities of each Selective Serotonin Reuptake Inhibitor (SSRI) to different neurotransmitters?. (2025). Dr. Oracle. Retrieved from [Link]
Sources
- 1. idrblab.org [idrblab.org]
- 2. jneurosci.org [jneurosci.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Mechanism of Action of the Serotonin Transporter [web.williams.edu]
- 5. The Role of Chloride Ions in Serotonin Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Escitalopram, an antidepressant with an allosteric effect at the serotonin transporter--a review of current understanding of its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mppt.hu [mppt.hu]
- 8. Chemical and structural investigation of the paroxetine-human serotonin transporter complex | eLife [elifesciences.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mutational Mapping and Modeling of the Binding Site for (S)-Citalopram in the Human Serotonin Transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 11. rcsb.org [rcsb.org]
- 12. pnas.org [pnas.org]
- 13. The interaction of escitalopram and R-citalopram at the human serotonin transporter investigated in the mouse - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Radioligand Binding Assay | In Vitro Biology | Oncodesign Services [oncodesign-services.com]
- 16. giffordbioscience.com [giffordbioscience.com]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry - Electrochemical Methods for Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 20. Synaptosomes: A Functional Tool for Studying Neuroinflammation [mdpi.com]
- 21. droracle.ai [droracle.ai]
- 22. The S-enantiomer of R,S-citalopram, increases inhibitor binding to the human serotonin transporter by an allosteric mechanism. Comparison with other serotonin transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. hiroshima.repo.nii.ac.jp [hiroshima.repo.nii.ac.jp]
- 24. pubs.acs.org [pubs.acs.org]
- 25. A method of in vivo simultaneous measurements of dopamine, serotonin and their metabolites using intracerebral microdialysis system - PubMed [pubmed.ncbi.nlm.nih.gov]
